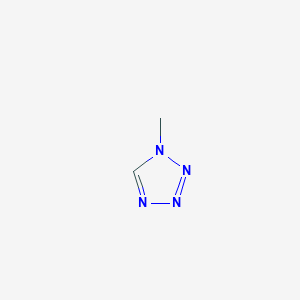

1-Metiltetrazol

Descripción general

Descripción

1-Methyl-1H-tetrazole is a derivative of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. Tetrazoles are known for their high nitrogen content and stability among heterocycles. They are of significant interest in various fields, including medicinal chemistry, where they serve as bioisosteric replacements for carboxylic acids due to their similar electronic and steric properties . The methylated version, 1-methyl-1H-tetrazole, has been explored for its potential in energetic materials and coordination chemistry .

Synthesis Analysis

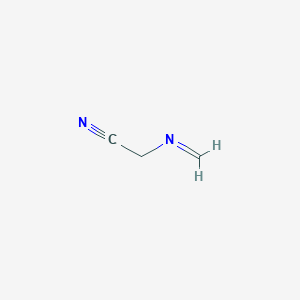

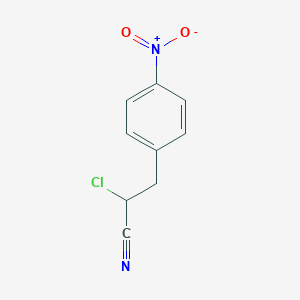

The synthesis of 1H-tetrazoles, including 1-methyl-1H-tetrazole, can be achieved through the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts in water . This method has a broad scope, allowing for the preparation of various substituted tetrazoles. Additionally, 1-methyl-1H-tetrazole can be synthesized from 1,5H-tetrazole and methyl iodide . The synthesis of tetrazoles has been a subject of continuous development, with researchers seeking more efficient and eco-friendly methods, including microwave-assisted synthesis, heterogeneous catalysts, and the use of nanoparticles .

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-tetrazole and its derivatives has been characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These studies have provided detailed insights into the crystalline state structures, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

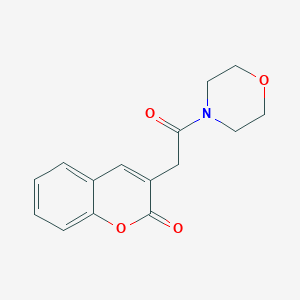

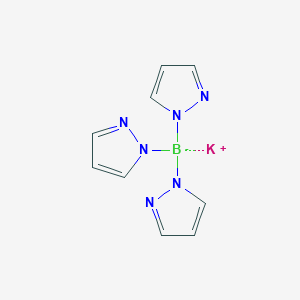

1H-tetrazole acts as a catalyst in phosphomorpholidate coupling reactions, which are essential for the synthesis of nucleoside diphosphate sugars. This catalytic activity is attributed to tetrazole's ability to act as an acid and a nucleophilic catalyst, facilitating the formation of pyrophosphate bonds . Moreover, 1-methyl-1H-tetrazole has been evaluated for its use in energetic transition metal complexes, demonstrating the versatility of tetrazoles in forming a wide range of compounds with varying properties .

Physical and Chemical Properties Analysis

Tetrazoles, including 1-methyl-1H-tetrazole, exhibit high thermal stability and are often used as energetic materials. The physical and chemical properties of these compounds have been extensively studied using DSC, TGA, and calorimetric measurements. The heats of formation, detonation pressures, and velocities of tetrazole-based compounds have been calculated, showing their potential as replacements for traditional explosives . Additionally, the sensitivity of these compounds to impact, friction, and electrical discharge has been tested, providing valuable information for their safe handling and potential applications .

Aplicaciones Científicas De Investigación

Medicina

Los tetrazoles, incluido el 1-Metiltetrazol, tienen una amplia gama de aplicaciones en el campo de la medicina . La estructura única de los derivados del tetrazol los convierte en fármacos útiles . Se han utilizado en la síntesis de varios fármacos debido a sus propiedades antibacterianas, antiinflamatorias, anticancerígenas y anticonvulsivas .

Agricultura

Los compuestos de tetrazol, incluido el this compound, se han utilizado ampliamente en la agricultura . Sus propiedades únicas los hacen adecuados para su uso en diversas aplicaciones agrícolas .

Ciencia de los Materiales

En el campo de la ciencia de los materiales, los tetrazoles se utilizan debido a sus características estructurales planas, ricas en electrones y polinitrógeno . Esta estructura especial hace que los derivados del tetrazol sean útiles en la creación de diversos materiales funcionales .

Explosivos

Los derivados del tetrazol, incluido el this compound, se utilizan en la creación de explosivos . Su alto contenido de nitrógeno y sus características estructurales únicas los hacen adecuados para este propósito .

Síntesis Ecológica

La síntesis de derivados de tetrazol, incluido el this compound, se puede abordar de forma ecológica

Mecanismo De Acción

Target of Action

Tetrazole derivatives have been used in the development of various drugs, including antibacterial, anti-allergic, and anti-inflammatory medications .

Mode of Action

This inhibition is believed to contribute to their efficacy as antifungal drugs .

Biochemical Pathways

Tetrazoles, including 1-Methyltetrazole, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways in a manner similar to carboxylic acids.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, which may enhance their bioavailability .

Result of Action

The inhibition of the fungal enzyme cytochrome p450 by tetrazole derivatives is believed to have a positive effect on their toxicity compared to other fungicidal preparations .

Action Environment

The synthesis of tetrazole derivatives has been reported to occur readily in water, suggesting that aqueous environments may facilitate their action .

Safety and Hazards

Propiedades

IUPAC Name |

1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAFFHIGWTVZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168195 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16681-77-9 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)